Disulfur monoxide

Description

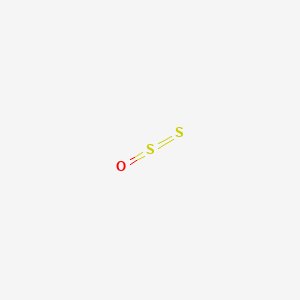

Structure

2D Structure

3D Structure

Properties

CAS No. |

20901-21-7 |

|---|---|

Molecular Formula |

OS2 |

Molecular Weight |

80.13 g/mol |

InChI |

InChI=1S/OS2/c1-3-2 |

InChI Key |

TXKMVPPZCYKFAC-UHFFFAOYSA-N |

SMILES |

O=S=S |

Canonical SMILES |

O=S=S |

Other CAS No. |

20901-21-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Disulfur Monoxide

For Researchers, Scientists, and Drug Development Professionals

Disulfur (B1233692) monoxide (S₂O), a lower sulfur oxide, is a colorless gas at room temperature that condenses into an unstable, dark red solid.[1] Its high reactivity and instability make its synthesis and handling in the laboratory a challenge. This guide provides an in-depth overview of the primary methods for the laboratory synthesis of disulfur monoxide, complete with experimental considerations, quantitative data, and safety precautions.

Spectroscopic and Physical Properties of this compound

A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for the identification and characterization of the synthesized compound.

| Property | Value |

| Chemical Formula | S₂O |

| Molar Mass | 80.1294 g/mol |

| Appearance | Colorless gas, dark red solid when condensed |

| UV Absorption Bands | 250–340 nm and 190–240 nm |

| Specific UV Bands | 323.5 nm and 327.8 nm |

| S-S Bond Length | 188.4 pm |

| S-O Bond Length | 146.5 pm |

| S-S-O Bond Angle | 117.88° |

| Harmonic S-S Stretching Frequency | 415.2 cm⁻¹ |

| Microwave Rotational Constants | A = 41915.44 MHz, B = 5059.07 MHz, C = 4507.19 MHz |

Synthesis Methodologies

Several methods have been developed for the laboratory synthesis of this compound. The choice of method often depends on the required purity, scale, and available equipment.

Reaction of Thionyl Chloride with Silver(I) Sulfide (B99878)

This method is considered a relatively clean way to generate this compound. The reaction proceeds as follows:

SOCl₂ + Ag₂S → 2 AgCl + S₂O [1]

Experimental Protocol:

While detailed, step-by-step published protocols are scarce, the synthesis is generally carried out in a vacuum system.

-

Apparatus: A vacuum line equipped with a reaction vessel, a cold trap, and a means to measure low pressures is required. The reaction vessel should be designed to allow for the heating of the reactants.

-

Reactants:

-

Thionyl chloride (SOCl₂), freshly distilled.

-

Silver(I) sulfide (Ag₂S), finely powdered and dried.

-

-

Procedure:

-

A stoichiometric amount of finely powdered and thoroughly dried silver(I) sulfide is placed in the reaction vessel.

-

The apparatus is evacuated to a high vacuum.

-

Thionyl chloride vapor is introduced into the reaction vessel. The stoichiometry should be carefully controlled.

-

The reaction vessel is gently heated. The precise temperature and reaction time need to be determined empirically, but should be kept as low as possible to minimize decomposition of the S₂O product.

-

The gaseous products are passed through a cold trap (e.g., liquid nitrogen) to condense the this compound. Unreacted thionyl chloride and other volatile impurities may also be trapped.

-

-

Purification: The condensed S₂O can be purified by fractional distillation under vacuum. The main impurity is likely to be sulfur dioxide (SO₂) from the decomposition of S₂O.

Logical Workflow for S₂O Synthesis via Thionyl Chloride and Silver Sulfide:

Caption: Workflow for the synthesis of S₂O from thionyl chloride and silver sulfide.

Glow Discharge Method (Schenk's Original Method)

This compound was first synthesized by Peter W. Schenk in 1933 using a glow discharge through a mixture of sulfur vapor and sulfur dioxide.[1]

Experimental Protocol:

This method requires specialized equipment for generating a glow discharge.

-

Apparatus: A glass discharge tube with two electrodes, a vacuum pump, a source of high voltage, a means to introduce sulfur vapor and sulfur dioxide, and a cold trap.

-

Reactants:

-

Elemental sulfur (S).

-

Sulfur dioxide (SO₂).

-

-

Procedure:

-

The discharge tube is evacuated.

-

A stream of sulfur dioxide is introduced into the tube at low pressure.

-

Sulfur is heated in a side arm of the discharge tube to generate sulfur vapor, which mixes with the sulfur dioxide.

-

A high voltage is applied across the electrodes to create a glow discharge in the gas mixture.

-

The product, this compound, is collected in a cold trap cooled with liquid nitrogen.

-

-

Purification: The collected S₂O is contaminated with unreacted SO₂ and other sulfur oxides. Purification is achieved through vacuum fractionation.

-

Yield: The yield is typically low, and the product is often impure.

Experimental Workflow for Glow Discharge Synthesis of S₂O:

Caption: Workflow for the glow discharge synthesis of S₂O.

Microwave Discharge Method

A variation of the discharge method involves using a microwave discharge to generate S₂O from a mixture of sulfur and sulfur dioxide.

Experimental Protocol:

-

Apparatus: A microwave discharge cavity, a source of microwaves, a vacuum system, a flow system for introducing reactants, and a cold trap. A household microwave oven can be adapted for this purpose, but requires significant modification and safety precautions.

-

Reactants:

-

Elemental sulfur (S).

-

Sulfur dioxide (SO₂).

-

Often an inert gas carrier like Argon is used.

-

-

Procedure:

-

A flow of sulfur dioxide, often diluted with argon, is passed through a quartz tube.

-

The quartz tube contains elemental sulfur which is vaporized, for example by the heat of the discharge.

-

The tube passes through a microwave cavity where a plasma is generated in the gas mixture.

-

The reaction products are then passed through a cold trap to condense the S₂O.

-

-

Yield: Yields are generally not high, and the product is a mixture requiring purification.

Experimental Setup for Microwave Discharge Synthesis of S₂O:

Caption: Simplified schematic of a microwave discharge setup for S₂O synthesis.

Safety Precautions

The synthesis of this compound involves several hazardous materials and conditions. It is imperative that all manipulations are carried out by trained personnel in a well-ventilated fume hood.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂).[2] It can cause severe burns to the skin, eyes, and respiratory tract.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[2]

-

Sulfur Dioxide (SO₂): A toxic and corrosive gas with a pungent odor. Inhalation can cause severe respiratory irritation.

-

This compound (S₂O): A toxic and unstable compound.[1] It decomposes at room temperature, potentially leading to a pressure buildup in sealed containers.[1] It should be handled at low temperatures and pressures.

-

High Voltage and Microwave Radiation: The discharge methods involve high voltages and/or microwave radiation, which present significant electrical and radiation hazards. Proper shielding and interlocks are necessary.

-

Vacuum Systems: Working with vacuum lines carries the risk of implosion. Glassware should be inspected for cracks and star cracks before use.

Purification and Handling

Purification of S₂O is typically achieved by fractional distillation under high vacuum. The primary contaminant is sulfur dioxide (SO₂), which is more volatile than S₂O.

Due to its instability, this compound should be stored at low temperatures (e.g., in a liquid nitrogen trap) and handled in a vacuum system to prevent decomposition and reaction with atmospheric components.

Conclusion

The laboratory synthesis of this compound is a complex undertaking due to the compound's inherent instability. The reaction of thionyl chloride with silver(I) sulfide offers a route to relatively pure S₂O, while discharge methods, though historically significant, tend to produce less pure products. The choice of synthetic route will depend on the specific requirements of the research and the available facilities. In all cases, stringent safety precautions must be observed due to the hazardous nature of the reactants and the product. Further research to develop more efficient and higher-yielding synthetic protocols for S₂O would be beneficial for advancing the study of this reactive sulfur oxide.

References

An In-depth Technical Guide to the Spectroscopic Signature of Gaseous Disulfur Monoxide (S₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of gaseous disulfur (B1233692) monoxide (S₂O). A thorough understanding of the spectroscopic signature of S₂O is crucial for its detection and characterization in various environments, from laboratory chemical reactions to atmospheric and astrophysical studies. This document summarizes key quantitative data, details experimental methodologies for its generation and analysis, and provides visual representations of the experimental workflow.

Molecular Structure and Dipole Moment

Disulfur monoxide is a bent molecule with Cₛ symmetry.[1] Its structure has been precisely determined through rotational spectroscopy. The two dipole moment components, µₐ and µₑ, are comparable in strength, leading to a dense rotational spectrum with strong b-type Q-branch and a- and b-type R-branch progressions.[1][2]

Table 1: Molecular Structure and Dipole Moment of Gaseous S₂O

| Parameter | Value | Reference |

| Bond Lengths | ||

| S-S | 188.4 pm | [1][3] |

| S-O | 146.5 pm | [3] |

| Bond Angle | ||

| ∠S-S-O | 117.88° | [1][3] |

| Dipole Moment Components | ||

| µₐ | 0.875(10) D | [1][2] |

| µₑ | 1.18(2) D | [1][2] |

Rotational Spectroscopy

The rotational spectrum of S₂O has been extensively studied using Fourier transform microwave (FTM) spectroscopy and sub-millimeter-wave spectroscopy.[1][2] These studies have yielded precise rotational constants for the main isotopologue (³²S₂¹⁶O) and its various isotopic species.

Table 2: Rotational Constants for the Ground Vibrational State of ³²S₂¹⁶O

| Rotational Constant | Value (MHz) | Reference |

| A | 41915.44 | [3] |

| B | 5059.07 | [3] |

| C | 4507.19 | [3] |

Vibrational Spectroscopy

The fundamental vibrational modes of S₂O have been investigated through diode laser investigations. The harmonic frequency for the S-S stretching mode has also been reported.[3]

Table 3: Fundamental Vibrational Frequencies of Gaseous S₂O

| Vibrational Mode | Description | Wavenumber (cm⁻¹) | Reference |

| ν₁ | S-O stretching | ~1165 | Inferred from isotopic studies |

| ν₂ | S-S-O bending | ~387 | Inferred from isotopic studies |

| ν₃ | S-S stretching | 415.2 (harmonic) | [3] |

Note: The fundamental frequencies for ν₁ and ν₂ are not explicitly stated in the search results but are mentioned as being investigated by diode laser spectroscopy.

Electronic Spectroscopy

Gaseous S₂O is a colorless gas and does not absorb in the visible spectrum.[3] However, it exhibits absorption bands in the ultraviolet region. The condensed solid phase of S₂O is a dark red color and absorbs at 420 nm and 530 nm, though these bands have been attributed to decomposition products like S₃ and S₄.[3][4]

Table 4: Ultraviolet Absorption Bands of Gaseous S₂O

| Wavelength Range (nm) | Transition | Reference |

| 250 - 340 | C¹A′–X¹A′ (π* ← π) | [3] |

| 190 - 240 | Not specified | [3] |

| 323.5 and 327.8 | Specific bands within the 250-340 nm system | [3] |

Experimental Protocols

The generation and spectroscopic analysis of the unstable S₂O molecule require specific experimental setups. The following sections detail the common methodologies cited in the literature.

Generation of Gaseous S₂O

Two primary methods for producing gaseous S₂O for spectroscopic studies are:

-

Discharge through Sulfur Vapor and Sulfur Dioxide (SO₂): This was the method used in the initial spectroscopic identification of S₂O.[1][2] An electrical discharge is passed through a mixture of sulfur vapor and sulfur dioxide gas. The resulting gas mixture contains S₂O, which can then be flowed into a spectroscopic cell for analysis.

-

Mixing Molecular Oxygen with Heated Sulfur Vapor: This method has been used to produce strong signals of S₂O for Fourier transform microwave spectroscopy.[1][2] Sulfur vapor is generated by heating solid sulfur, and it is then mixed with molecular oxygen. This reaction produces S₂O, which is subsequently introduced into the spectrometer.

Spectroscopic Analysis Techniques

-

Fourier Transform Microwave (FTM) Spectroscopy: This high-resolution technique is used to measure the rotational spectrum of molecules. For S₂O, it has been employed with a supersonic molecular beam.[1][2] The precursor gases are diluted in a buffer gas (like Neon or Argon) and expanded through a pulsed nozzle into a vacuum chamber, forming a supersonic beam.[1] This cooling of the molecules simplifies the spectrum and allows for precise measurements of rotational transitions.

-

Millimeter/Sub-millimeter Wave Spectroscopy: This technique extends the frequency range of rotational spectroscopy, allowing for the measurement of a larger number of rotational transitions.[1][2] For S₂O, this has been performed in a free-space absorption cell, where the millimeter/sub-millimeter radiation passes through the gas sample.[1]

-

Diode Laser Spectroscopy: This method is used to investigate the rovibrational bands of molecules, providing information on the vibrational frequencies.[1]

Visualizations

Experimental Workflow for S₂O Spectroscopy

The following diagram illustrates the general workflow for the generation and spectroscopic analysis of gaseous S₂O.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical flow from experimental measurements to the determination of key molecular properties of S₂O.

References

The Historic Discovery of Disulfur Monoxide: A Technical Retrospective of Peter W. Schenk's Pioneering Work

A deep dive into the 1933 discovery of S₂O, offering a technical guide for researchers, scientists, and drug development professionals. This whitepaper details the initial synthesis, experimental protocols, and the subsequent correction of the molecular formula, providing a comprehensive overview of this significant moment in inorganic chemistry.

Introduction

In 1933, German chemist Peter W. Schenk reported the discovery of a new, highly reactive oxide of sulfur.[1] Through the use of a glow discharge in a mixture of sulfur vapor and sulfur dioxide, he isolated a colorless gas that condensed into a dark red solid at low temperatures. Schenk initially proposed the formula for this new compound as sulfur monoxide (SO). However, it was later in 1956 that the work of D. J. Meschi and R. J. Myers correctly identified the compound as disulfur (B1233692) monoxide (S₂O).[1] This whitepaper revisits Schenk's foundational discovery, providing a detailed examination of the experimental methods of the time and the subsequent characterization of this intriguing molecule.

The Historical Synthesis: Schenk's Glow Discharge Method

Experimental Protocols

The general protocol for the synthesis of disulfur monoxide via a glow discharge, based on Schenk's work, is as follows:

-

Apparatus Setup: A specialized glass discharge tube is prepared, equipped with two electrodes. The tube is designed to allow for the introduction of sulfur vapor and sulfur dioxide at low pressures. A heating element is typically required to vaporize solid sulfur.

-

Introduction of Reactants: A controlled amount of sulfur is placed in a heated section of the apparatus to generate sulfur vapor. Gaseous sulfur dioxide is introduced into the discharge tube.

-

Low-Pressure Environment: The entire system is evacuated to a low pressure, typically in the range of a few millimeters of mercury (mmHg). Schenk noted that the resulting gas was stable for hours at single-digit pressures but decomposed near 30 mmHg (4 kPa).[1]

-

Glow Discharge: A high voltage is applied across the electrodes to initiate a glow discharge within the gas mixture. This plasma environment provides the energy required for the reaction between sulfur vapor and sulfur dioxide to form this compound.

-

Condensation and Isolation: The gaseous product is passed through a cold trap, typically cooled with liquid air or a similar cryogen, to condense the this compound as a dark red solid.

Table 1: General Parameters for Glow Discharge Synthesis of this compound

| Parameter | Typical Value/Condition | Notes |

| Reactants | Sulfur Vapor (Sₓ), Sulfur Dioxide (SO₂) | The exact allotrope of sulfur vapor was likely not controlled. |

| Apparatus | Glass Discharge Tube with Electrodes | Specific dimensions and electrode materials from Schenk's work are not detailed in available literature. |

| Pressure | < 30 mmHg (4 kPa) | Lower pressures favor the stability of S₂O.[1] |

| Energy Source | High-Voltage Glow Discharge | The specific voltage and current parameters used by Schenk are not readily available. |

| Product Collection | Cryogenic Condensation | A dark red solid is formed at low temperatures.[1] |

Reaction Pathway

The glow discharge provides the energy to dissociate and excite the reactant molecules, leading to the formation of this compound. The proposed overall reaction is:

S₂ + 2SO₂ → 2S₂O

The following diagram illustrates the conceptual workflow of Schenk's experiment.

Caption: Conceptual workflow of Schenk's 1933 this compound synthesis.

Modern Perspectives and Alternative Syntheses

While Schenk's glow discharge method was groundbreaking, other methods for the synthesis of this compound have since been developed, offering potentially higher purity or scalability. These methods are crucial for modern research applications where well-characterized S₂O is required.

Table 2: Alternative Synthetic Routes to this compound

| Method | Reaction | Advantages |

| Thionyl Chloride and Silver Sulfide | SOCl₂ + Ag₂S → 2AgCl + S₂O | Relatively clean reaction, producing a purer stream of S₂O.[1] |

| Thermal Decomposition | 5,6-di-tert-butyl-2,3,7-trithiabicyclo[2.2.1]hept-5-ene 2-endo-7-endo-dioxide decomposition | Releases S₂O upon heating. |

| Oxidation of Sulfur | 3S₈ + 12CuO → 12CuS + 4S₂O + 4SO₂ | A method involving the oxidation of elemental sulfur. |

The following diagram illustrates the reaction pathway for the synthesis of this compound from thionyl chloride and silver sulfide.

Caption: Reaction pathway for a modern synthesis of this compound.

Conclusion

Peter W. Schenk's discovery of this compound in 1933, despite the initial misidentification of its molecular formula, was a landmark achievement in the field of sulfur chemistry. His use of the glow discharge technique to synthesize this highly reactive molecule opened the door to further investigations into the lower oxides of sulfur. While the precise experimental parameters from his original work are not widely available, the principles of his methodology continue to be a valuable case study in the synthesis of unstable inorganic compounds. Modern synthetic methods now provide researchers with cleaner and more controlled routes to generating this compound, enabling further exploration of its chemical and physical properties for potential applications in materials science and drug development.

References

An In-depth Technical Guide on the Ground State Electronic Structure of Disulfur Monoxide (S₂O)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Disulfur (B1233692) monoxide (S₂O), a bent triatomic molecule, is a significant sulfur-rich oxide that has garnered considerable attention in experimental and theoretical studies. Understanding its ground state electronic structure is fundamental to elucidating its chemical reactivity and role in various chemical processes. This technical guide provides a comprehensive overview of the ground state electronic structure of S₂O, detailing its molecular geometry, spectroscopic constants, and the advanced experimental and theoretical methodologies employed for their determination. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding.

Introduction

Disulfur monoxide (S₂O) is an intriguing molecule with a Cₛ symmetry in its ground electronic state, denoted as X̃¹A'.[1][2] Its isovalent relationship with well-studied molecules like sulfur dioxide (SO₂) and ozone (O₃) makes it a subject of fundamental chemical interest. The ground state is characterized by a bent structure, leading to a rich rotational spectrum with both a- and b-type transitions due to its two dipole moment components.[3] This guide delves into the precise characterization of the ground state electronic structure of S₂O through experimental spectroscopy and high-level quantum chemical calculations.

Molecular Geometry

The equilibrium geometry of S₂O in its ground state has been determined with high precision through the analysis of rotational spectra of its various isotopologues.[3] The key structural parameters are the S–S bond length (dSS), the S–O bond length (dSO), and the S–S–O bond angle (αSSO).

Table 1: Ground State Molecular Geometry of S₂O

| Parameter | Value | Reference |

| S–S bond length (dSS) | 188.4 pm | [3] |

| S–O bond length (dSO) | 145.6 pm | [3] |

| S–S–O bond angle (αSSO) | 117.88° | [3] |

Spectroscopic Properties

The spectroscopic properties of S₂O in its ground state have been extensively studied, providing crucial data for understanding its electronic and vibrational characteristics.

Rotational Spectroscopy

Rotational spectroscopy is a powerful technique for obtaining precise molecular structures and other molecular parameters.[4][5] For S₂O, Fourier transform microwave (FTM) spectroscopy and sub-millimeter-wave spectroscopy have been employed to measure its rotational transitions.[3][6][7]

Table 2: Rotational and Dipole Moment Constants of Ground State ³²S₂¹⁶O

| Constant | Value | Unit | Reference |

| A | 20389.2642(15) | MHz | [6] |

| B | 5066.8373(5) | MHz | [6] |

| C | 4056.8837(5) | MHz | [6] |

| µₐ | 0.875(10) | D | [3] |

| µb | 1.18(2) | D | [3] |

Vibrational Spectroscopy

The fundamental vibrational modes of S₂O provide insight into the nature of its chemical bonds. The S–S stretching mode (ν₃) is a key vibrational feature that has been investigated using Fourier-transform far-infrared spectroscopy.[2]

Table 3: Fundamental Vibrational Frequencies of Ground State S₂O

| Mode | Assignment | Wavenumber (cm⁻¹) | Reference |

| ν₁ | S–O stretch | ~1165 | [3] |

| ν₂ | Bending | ~387 | [3] |

| ν₃ | S–S stretch | 679 | [2] |

Experimental Protocols

Fourier Transform Microwave (FTM) Spectroscopy

Objective: To determine the rotational constants and molecular geometry of S₂O.

Methodology:

-

Generation of S₂O: S₂O is produced in a supersonic molecular beam. One effective method involves mixing molecular oxygen (0.2% in neon) with sulfur vapor from a heated reservoir at approximately 190 °C.[3][6] Alternatively, a discharge through sulfur dioxide (SO₂) can be used.[3][6]

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber, forming a supersonic beam where the molecules are cooled to very low rotational temperatures.[6]

-

Microwave Excitation: The supersonic beam is irradiated with short, high-power microwave pulses inside a Fabry–Pérot cavity.[6]

-

Detection of Free Induction Decay (FID): After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected.

-

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform, revealing the rotational transition frequencies with high resolution.[6]

-

Data Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and other spectroscopic parameters.[3][6]

Photoelectron Spectroscopy (PES)

Objective: To investigate the electronic structure and vibrational levels of S₂O by analyzing the kinetic energy of photoejected electrons.[8][9]

Methodology:

-

Ionization Source: A high-energy monochromatic radiation source, such as a He I discharge lamp (for UPS) or an X-ray source (for XPS), is used to irradiate the S₂O sample.[9]

-

Photoionization: The incident photons ionize the S₂O molecules, causing the ejection of electrons (photoelectrons).[8]

-

Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.[8]

-

Spectrum Generation: A photoelectron spectrum is generated by plotting the number of detected photoelectrons as a function of their binding energy (which is calculated from the photon energy and the measured kinetic energy).[8]

-

Spectral Analysis: The peaks in the photoelectron spectrum correspond to the ionization of electrons from different molecular orbitals. The vibrational fine structure observed in the photoelectron bands provides information about the vibrational modes of the resulting cation. For S₂O⁻, the photoelectron spectrum is dominated by a strong vibrational progression corresponding to the S-S stretching mode (ν₃).[1]

Theoretical Calculations

High-level ab initio quantum chemical calculations are indispensable for complementing experimental findings and providing deeper insights into the electronic structure of S₂O.

Methodology:

-

Selection of a Theoretical Method: Coupled-cluster methods, such as the explicitly correlated coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)-F12), and multireference configuration interaction (MRCI-F12+Q) methods are employed for their high accuracy in describing electron correlation.[1]

-

Choice of a Basis Set: A large and flexible basis set, such as the correlation-consistent cc-pCVQZ-F12 basis set, is chosen to accurately describe the molecular orbitals.[1]

-

Geometry Optimization: The molecular geometry of S₂O is optimized to find the minimum energy structure on the potential energy surface.

-

Calculation of Properties: Once the optimized geometry is obtained, various properties such as rotational constants, vibrational frequencies, and dipole moments are calculated. These theoretical values are then compared with experimental data for validation.

Conclusion

The ground state electronic structure of this compound (S₂O) has been meticulously characterized through a synergistic combination of high-resolution spectroscopic experiments and sophisticated theoretical calculations. The precise determination of its bent molecular geometry, rotational constants, and vibrational frequencies provides a solid foundation for understanding its chemical behavior. The detailed experimental protocols and theoretical workflows presented in this guide offer a comprehensive resource for researchers and scientists engaged in the study of small, reactive molecules. This fundamental knowledge is crucial for applications in atmospheric chemistry, materials science, and drug development where sulfur-containing compounds play a vital role.

References

- 1. Characterization of S2O and S2O- by Vibrational and Photoelectron Spectra Using a Quantum Mechanical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hera.ph1.uni-koeln.de [hera.ph1.uni-koeln.de]

- 4. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide on the Thermodynamic Stability of Disulfur Monoxide Gas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfur (B1233692) monoxide (S₂O), a lower sulfur oxide, is a transient and reactive gaseous species. Its thermodynamic stability is a critical factor governing its existence, reactivity, and potential role in various chemical systems. This technical guide provides a comprehensive overview of the thermodynamic properties of disulfur monoxide gas, including its enthalpy of formation, entropy, Gibbs free energy of formation, and heat capacity. The guide also details experimental protocols for the synthesis and characterization of S₂O, and explores its decomposition pathways. All quantitative data are summarized in structured tables for easy reference, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a colorless gas with the chemical formula S₂O. It is known to be unstable at room temperature, readily decomposing into sulfur dioxide (SO₂) and elemental sulfur.[1] Despite its transient nature, S₂O is of interest in various fields, including atmospheric chemistry and as a potential intermediate in sulfur-based chemical reactions. A thorough understanding of its thermodynamic stability is paramount for predicting its behavior and harnessing its reactivity in a controlled manner. This guide aims to consolidate the available thermodynamic data and experimental methodologies related to S₂O for researchers and professionals in relevant scientific disciplines.

Thermodynamic Properties of this compound Gas

The thermodynamic stability of a chemical species is determined by its Gibbs free energy of formation (ΔG°f). A negative value indicates that the compound is stable relative to its constituent elements in their standard states, while a positive value suggests instability.

Enthalpy of Formation, Entropy, and Gibbs Free Energy of Formation

The standard enthalpy of formation (ΔH°f) and standard molar entropy (S°) are fundamental thermodynamic quantities that contribute to the Gibbs free energy of formation. The NIST WebBook provides the following values for S₂O gas at 298.15 K and 1 bar:

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔH°f) | -56.48 | kJ/mol | Chase, 1998[2] |

| Standard Molar Entropy (S°) | 266.89 | J/mol·K | Chase, 1998[2] |

The Gibbs free energy of formation can be calculated using the equation:

ΔG°f = ΔH°f - TΔS°f

where T is the temperature in Kelvin and ΔS°f is the change in entropy for the formation reaction from the elements in their standard states.

Temperature Dependence of Thermodynamic Properties

The thermodynamic properties of S₂O gas vary with temperature. The NIST WebBook provides the coefficients for the Shomate Equation, which can be used to calculate the heat capacity (Cp), enthalpy (H° - H°₂₉₈.₁₅), and entropy (S°) of S₂O gas over a range of temperatures.

Shomate Equation:

Cp° = A + Bt + Ct² + Dt³ + E/t² H° - H°₂₉₈.₁₅ = At + Bt²/2 + Ct³/3 + Dt⁴/4 - E/t + F - H S° = Aln(t) + Bt + Ct²/2 + Dt³/3 - E/(2t²) + G

where t = temperature (K) / 1000.

The following table presents the calculated thermodynamic properties of S₂O gas at various temperatures using the Shomate equation parameters from the NIST WebBook.

| Temperature (K) | Heat Capacity (Cp°) (J/mol·K) | Enthalpy (H° - H°₂₉₈.₁₅) (kJ/mol) | Entropy (S°) (J/mol·K) | Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) |

| 298.15 | 43.35 | 0.00 | 266.89 | -34.87 |

| 400 | 46.53 | 4.54 | 279.97 | -25.29 |

| 500 | 48.65 | 9.29 | 290.64 | -15.28 |

| 600 | 50.15 | 14.23 | 299.74 | -5.04 |

| 700 | 51.26 | 19.30 | 307.71 | 5.38 |

| 800 | 52.12 | 24.47 | 314.82 | 15.93 |

| 900 | 52.81 | 29.72 | 321.23 | 26.58 |

| 1000 | 53.38 | 35.03 | 327.08 | 37.31 |

Note: Gibbs free energy of formation values are calculated using the standard enthalpy of formation and the entropies of S₂(g) and O₂(g) from standard tables.

Bond Dissociation Energies

Experimental Protocols

The synthesis and characterization of the transient S₂O molecule require specialized experimental techniques.

Synthesis of this compound Gas

Several methods have been reported for the laboratory preparation of this compound.

One of the earliest and most common methods involves passing a glow discharge through a mixture of sulfur vapor and sulfur dioxide (SO₂).[1]

Methodology:

-

Solid sulfur is heated in a glass vessel to generate sulfur vapor.

-

A stream of sulfur dioxide gas is passed over the heated sulfur.

-

The mixture of sulfur vapor and SO₂ is then passed through a glow discharge tube.

-

The discharge is maintained between two electrodes at a specific voltage and current.

-

The resulting gas mixture, containing S₂O, is then passed through a cold trap (e.g., liquid nitrogen) to condense the S₂O and separate it from more volatile components.

-

The condensed S₂O can be purified by fractional distillation under vacuum.

A relatively clean synthesis of S₂O involves the reaction of thionyl chloride (SOCl₂) with silver sulfide (B99878) (Ag₂S).[1]

Methodology:

-

Finely powdered silver sulfide is placed in a reaction flask.

-

The flask is evacuated and cooled.

-

Thionyl chloride vapor is introduced into the flask.

-

The reaction proceeds, producing S₂O gas and solid silver chloride (AgCl).

-

The S₂O gas is continuously pumped away from the reaction mixture and collected in a cold trap.

Characterization of this compound Gas

Due to its instability, the characterization of S₂O is typically performed in the gas phase or at low temperatures in an inert matrix.

Mass spectrometry is used to confirm the molecular weight of S₂O (80 u) and to study its decomposition products. The fragmentation pattern in the mass spectrum provides information about the molecular structure.

Microwave spectroscopy provides highly accurate data on the rotational constants of the molecule, from which precise bond lengths and bond angles can be determined.

Infrared (IR) spectroscopy is used to probe the vibrational modes of the S₂O molecule. The positions and intensities of the absorption bands in the IR spectrum are characteristic of the S-S and S-O bonds.

Decomposition of this compound Gas

This compound is thermodynamically unstable and decomposes at room temperature. The primary decomposition pathway involves the formation of sulfur dioxide (SO₂) and polysulfur oxides, which ultimately yield elemental sulfur.[1]

2 S₂O(g) → SO₂(g) + S₃(g) (and other polysulfur species)

The Gibbs free energy change for this decomposition reaction is negative, indicating that the process is spontaneous. The rate of decomposition is dependent on factors such as temperature, pressure, and the presence of surfaces that can catalyze the reaction.

Conclusion

The thermodynamic properties of this compound gas clearly indicate its inherent instability under standard conditions. Its endergonic nature at higher temperatures further highlights its transient character. The experimental synthesis of S₂O requires specialized techniques to generate and trap this reactive species, while its characterization relies on sophisticated spectroscopic methods. A comprehensive understanding of the thermodynamic landscape of S₂O is essential for researchers working in areas where this molecule may play a role, enabling better prediction of its formation, lifetime, and reactivity in complex chemical environments. This guide provides a foundational reference for such endeavors.

References

Unraveling the Molecular Landscape: An In-depth Technical Guide to the Ab Initio Potential Energy Surface of Disulfur Monoxide (S₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ab initio potential energy surface (PES) of disulfur (B1233692) monoxide (S₂O), a molecule of significant interest in atmospheric and interstellar chemistry. By leveraging high-level computational chemistry, we can elucidate the intricate relationship between the molecule's energy and its geometry, offering critical insights into its spectroscopic properties, reactivity, and dynamics. This document summarizes key quantitative data from recent theoretical studies, details the sophisticated computational methodologies employed, and visualizes the underlying scientific workflows and molecular properties.

Quantitative Data Summary

The following tables present a consolidated view of the geometric parameters, vibrational frequencies, and rotational constants for the ground electronic state (X̃ ¹A') of the most abundant isotopologue, ³²S₂¹⁶O, as determined by high-level ab initio calculations.

Table 1: Equilibrium Geometric Parameters for the Ground Electronic State (X̃ ¹A') of S₂O

| Parameter | Calculated Value | Reference |

| S-S Bond Length (r_SS) | 188.4 pm | [1] |

| S-O Bond Length (r_SO) | 146.5 pm | [1] |

| S-S-O Bond Angle (∠SSO) | 117.88° | [1] |

Table 2: Variational Band Origins for the Fundamental Vibrational Modes of S₂O

| Vibrational Mode | Description | Band Origin (cm⁻¹) | Reference |

| ν₁ | S-S Stretching | 415.2 | [1] |

| ν₂ | Bending | Data not available in search results | |

| ν₃ | S-O Stretching | Data not available in search results |

Note: While a comprehensive list of all fundamental frequencies was not available in the initial search results, the S-S stretching frequency is provided. Further research would be needed to populate the complete table.

Table 3: Rotational Constants for the Ground Electronic State (X̃ ¹A') of S₂O

| Rotational Constant | Value (MHz) | Reference |

| A | 41915.44 | [1] |

| B | 5059.07 | [1] |

| C | 4507.19 | [1] |

Experimental and Computational Protocols

The determination of the ab initio potential energy surface of S₂O relies on sophisticated computational chemistry techniques. The primary methodologies cited in recent high-level studies are detailed below.

Ab Initio Calculations for the Potential Energy Surface

The potential energy surface (PES) is constructed by calculating the electronic energy of the molecule at a large number of different geometric configurations. A high-level of theory is crucial for obtaining accurate results.

Methodology:

-

Coupled-Cluster Theory: The single-reference coupled-cluster approach, specifically CCSD(T), is a state-of-the-art method for calculating the electronic energy of molecules.[2] This method includes single and double excitations and a perturbative treatment of triple excitations, providing a highly accurate description of electron correlation.

-

Basis Sets: The choice of basis set is critical for the accuracy of the calculations. For the S₂O molecule, a series of augmented correlation-consistent polarized core-valence basis sets (aug-cc-pCVXZ), where X can be T, Q, 5, and 6, have been utilized to systematically approach the complete basis set limit.[3]

-

Corrections: To achieve high accuracy, several corrections are often included in the energy calculations:

-

Scalar Relativistic Effects: These corrections account for the effects of relativity on the electrons, which are important for heavier atoms like sulfur.[2]

-

Douglas-Kroll-Hess (DKH) Hamiltonian: A common approach to include scalar relativistic effects.

-

Diagonal Born-Oppenheimer Correction (DBOC): This correction accounts for the small coupling between the electronic and nuclear motions that is neglected in the standard Born-Oppenheimer approximation.[2]

-

Higher-Order Excitations: The convergence of the coupled-cluster energies with respect to the order of the excitation (e.g., CC(n) where n=2, 3, 4) is analyzed to ensure the reliability of the results.[3]

-

Variational Calculation of Rovibrational Energy Levels

Once the analytical potential energy surface is constructed, the rovibrational energy levels are calculated by solving the nuclear Schrödinger equation.

Methodology:

-

Nuclear-Motion Eckart-Watson Hamiltonian: This Hamiltonian is used to describe the rotational and vibrational motion of the molecule.[2]

-

Variational Methods: The energy levels are calculated variationally, which provides an upper bound to the true energies. This involves expanding the rovibrational wavefunctions in a suitable basis set and diagonalizing the Hamiltonian matrix.[3] The use of normal-mode irreducible tensor operators can simplify these calculations.[2]

Dipole Moment Surface Calculations

To simulate the infrared spectrum and determine line intensities, the dipole moment surface (DMS) of the molecule must be calculated.

Methodology:

-

Coupled-Cluster Theory: The CCSD(T) method is also employed to calculate the dipole moment at various molecular geometries.[2]

-

Basis Sets: Large basis sets, such as aug-cc-pV5Z, are used to ensure an accurate description of the electron distribution and, consequently, the dipole moment.[2]

Visualizations

The following diagrams illustrate the computational workflow for determining the ab initio potential energy surface and the relationship between the key components of the S₂O molecule.

References

"isomers of S₂O computational chemistry"

An In-depth Technical Guide to the Computationally Characterized Isomers of Disulfur (B1233692) Monoxide (S₂O)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of disulfur monoxide (S₂O) as characterized by computational chemistry methods. It details their structures, relative stabilities, and spectroscopic fingerprints, offering valuable data for researchers in various scientific fields. The information is supported by detailed methodologies and visual workflows to facilitate understanding and application.

Introduction to S₂O Isomers

This compound (S₂O) is a lower sulfur oxide that can exist as several structural isomers. While transient in nature, these species are of interest in atmospheric chemistry, astrochemistry, and as intermediates in sulfur-related reactions. Computational chemistry has been indispensable in identifying and characterizing these isomers, particularly those that are difficult to isolate and study experimentally. Three primary stable isomers have been predicted and investigated: the angular, asymmetric this compound (SSO), a symmetric sulfur-oxygen-sulfur species (SOS), and a cyclic three-membered ring isomer (cyc-S₂O).[1]

The ground state isomer, SSO, is the most stable and experimentally well-characterized of the three. However, computational studies have successfully predicted the structures and properties of the higher-energy SOS and cyc-S₂O isomers, with the latter having been subsequently identified experimentally through matrix isolation techniques guided by theoretical predictions.[1]

Computationally Predicted Structures and Energetics

High-level ab initio and density functional theory (DFT) calculations have been employed to determine the geometries and relative energies of the S₂O isomers. The most stable isomer is SSO, with cyc-S₂O and SOS lying significantly higher in energy.[1][2][3]

Relative Stabilities

The relative energies of the isomers are crucial for understanding their potential observability and roles in chemical systems. The SSO isomer is the global minimum on the potential energy surface. Calculations at the B3LYP level show that the cyclic isomer is over 40 kcal/mol less stable, and the SOS isomer is over 60 kcal/mol less stable.[1] More recent, high-accuracy CCSD(T) calculations provide refined enthalpies of formation that confirm this stability order.[2][3][4]

Table 1: Calculated Relative Energies of S₂O Isomers

| Isomer | Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| SSO | B3LYP/VTZ+ | 0.0 | [1] |

| cyc-S₂O | B3LYP/VTZ+ | 41.3 | [1] |

| SOS | B3LYP/VTZ+ | 62.0 | [1] |

| SSO | CCSD(T)/CBS | 0.0 | Derived from[2][3][4] |

| cyc-S₂O | CCSD(T)/CBS | 46.0 | Derived from[2][3][4] |

| SOS | CCSD(T)/CBS | 65.1 | Derived from[2][3][4] |

Geometric Parameters

The equilibrium geometries of the S₂O isomers have been optimized using various computational methods. The structures are distinct, leading to different spectroscopic properties.

Table 2: Calculated Geometric Parameters of S₂O Isomers

| Isomer | Method | Bond Length (Å) | Bond Angle (°) | Reference |

|---|---|---|---|---|

| SSO | B3LYP | S-S: 1.909, S-O: 1.474 | ∠SSO: 118.1 | [1] |

| Microwave | S-S: 1.884, S-O: 1.465 | ∠SSO: 117.88 | ||

| cyc-S₂O | B3LYP | S-S: 2.058, S-O: 1.724 | ∠SOS: 73.3 | [1] |

| SOS | B3LYP | S-O: 1.625 | ∠SOS: 128.5 |[1] |

Isomerization Pathways

Computational studies have explored the potential energy surface connecting the S₂O isomers. The isomerization from the most stable SSO form to the higher-energy isomers involves substantial energy barriers, suggesting that these transformations require significant energy input, such as through photolysis.[1]

The calculated barrier for the isomerization of SSO to cyc-S₂O is approximately 122 kcal/mol, while the barrier to form SOS is about 104 kcal/mol, corrected for zero-point energy.[1] These high barriers explain why the less stable isomers are not observed under typical thermal conditions but can be formed via photochemical pathways.

Spectroscopic Signatures

A key outcome of computational studies is the prediction of vibrational frequencies and IR intensities, which are essential for the experimental identification of these molecules.

Table 3: Predicted Vibrational Frequencies of S₂O Isomers (B3LYP)

| Isomer | Mode | Description | Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Reference |

|---|---|---|---|---|---|

| SSO | ν₁ | S-O Stretch | 1165 | High | [1] |

| ν₂ | S-S-O Bend | 679 | Medium | ||

| ν₃ | S-S Stretch | 420 | Low | ||

| cyc-S₂O | ν₁ | Asym. S-O Str. | 811 | 12.0 | [1] |

| ν₂ | S-S Stretch | 585 | 1.8 | [1] | |

| ν₃ | Sym. S-O Str. | 551 | 1.4 | [1] | |

| SOS | ν₁ | Asym. S-O Str. | 830 | 179.9 | [1] |

| ν₂ | S-O-S Bend | 382 | 0.8 | [1] |

| | ν₃ | Sym. S-O Str. | 711 | 0.0 |[1] |

The predicted frequencies for cyc-S₂O were crucial for its experimental detection. Upon irradiation of matrix-isolated SSO with a 308 nm laser, new absorption lines appeared that matched the computationally predicted vibrational wavenumbers, IR intensities, and isotopic shifts for the cyclic isomer.[1]

Methodologies

Computational Protocols

The characterization of S₂O isomers relies on robust and accurate computational chemistry protocols. A typical workflow involves several stages, from initial structure prediction to high-accuracy energy calculation and property prediction.

-

Geometry Optimization and Frequency Analysis: Initial structures are optimized using methods like Density Functional Theory (e.g., B3LYP) or Møller–Plesset perturbation theory (MP2) with a suitable basis set (e.g., aug-cc-pVTZ).[1][5] A subsequent frequency calculation is critical to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) or a transition state (exactly one imaginary frequency).[6]

-

High-Level Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using more sophisticated and computationally expensive methods. The "gold standard" is often the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method, with energies extrapolated to the Complete Basis Set (CBS) limit.[2][3]

-

Property Calculation: Using the results from the optimization and frequency calculations, various spectroscopic properties such as IR spectra (frequencies and intensities) and rotational constants can be predicted to aid in experimental identification.[7][8]

Experimental Protocols

The primary experimental technique used to validate the computational prediction of the unstable cyc-S₂O isomer is matrix isolation spectroscopy .[1]

-

Precursor Deposition: A precursor molecule, in this case, the stable SSO isomer, is diluted in a large excess of an inert gas (e.g., Argon) at low temperatures (typically < 20 K).

-

Matrix Formation: The gas mixture is deposited onto a cold window (e.g., a CsI window), forming a rigid, inert solid matrix that traps and isolates individual SSO molecules.

-

Initial Spectrum: An initial infrared spectrum of the matrix-isolated SSO is recorded.

-

In Situ Photolysis: The matrix is irradiated with a laser at a specific wavelength (e.g., 308 nm from a XeCl laser) that corresponds to an electronic absorption band of the SSO molecule.[1] This provides the energy to overcome the isomerization barrier.

-

Post-Photolysis Spectrum: A new infrared spectrum is recorded. The disappearance of SSO absorption bands and the appearance of new bands are monitored.

-

Analysis: The new absorption features are compared with the computationally predicted vibrational frequencies, intensities, and isotopic shifts to identify the newly formed isomer (cyc-S₂O).[1]

Conclusion

The synergy between computational chemistry and experimental techniques has been pivotal in elucidating the complex landscape of S₂O isomers. Theoretical calculations not only predicted the existence and properties of the high-energy cyc-S₂O and SOS isomers but also provided the precise spectroscopic data needed to guide and confirm their experimental observation. This body of work underscores the power of modern computational methods to explore transient and unstable chemical species, providing fundamental data on structure, stability, and reactivity that is essential for a wide range of scientific disciplines.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Theoretical characterisation of the SSO, cyclic SOS and SOS isomers | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. RIQUIM - Repositorio Institucional de la Facultad de Química - UdelaR | Theoretical characterisation of the SSO, cyclic SOS and SOS isomers [riquim.fq.edu.uy]

- 5. mdpi.com [mdpi.com]

- 6. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 7. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]

- 8. Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Disulfur Monoxide (S₂O)

For Researchers, Scientists, and Drug Development Professionals

Disulfur (B1233692) monoxide (S₂O), a lower sulfur oxide, is a transient species with significant interest in atmospheric chemistry, astrophysics, and as a ligand in coordination chemistry. A thorough understanding of its molecular structure is fundamental to elucidating its reactivity and role in various chemical processes. This technical guide provides a comprehensive overview of the molecular geometry and bond angles of S₂O, integrating experimental data from microwave spectroscopy with theoretical insights from ab initio calculations.

Molecular Geometry of Disulfur Monoxide

This compound possesses a bent molecular geometry, analogous to ozone (O₃). The molecule consists of a central sulfur atom bonded to another sulfur atom and an oxygen atom. The presence of lone pair electrons on the central sulfur atom results in a non-linear arrangement of the atoms, leading to a Cₛ symmetry point group.

The experimentally determined and theoretically calculated geometric parameters of this compound are summarized in the table below. This data provides a precise and comprehensive picture of the molecule's structure.

| Parameter | Experimental Value (Microwave Spectroscopy) | Theoretical Value (ab initio Calculation) |

| S-S Bond Length | 188.4 pm | 188.2 pm |

| S-O Bond Length | 146.5 pm | 145.8 pm |

| S-S-O Bond Angle | 117.88° | 118.1° |

Experimental Determination of Molecular Geometry

The precise molecular structure of this compound has been elucidated primarily through Fourier Transform Microwave (FTM) spectroscopy. This high-resolution spectroscopic technique allows for the determination of rotational constants, from which highly accurate bond lengths and angles can be derived.

Experimental Protocol: Fourier Transform Microwave Spectroscopy of S₂O

The determination of the molecular geometry of the transient S₂O molecule involves a sophisticated experimental setup and a multi-step process.

-

Generation of this compound: Due to its instability, S₂O must be generated in situ. A common method involves passing a precursor gas, such as sulfur dioxide (SO₂), through an electrical discharge. Alternatively, the reaction of molecular oxygen with sulfur vapor at elevated temperatures can be employed to produce S₂O.

-

Supersonic Expansion: The gaseous mixture containing the newly formed S₂O is then subjected to supersonic expansion through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures (a few Kelvin), simplifying the resulting spectrum by reducing the population of excited rotational states and minimizing Doppler broadening.

-

Microwave Excitation: The cooled molecular beam is then irradiated with a short, high-power microwave pulse. This pulse polarizes the S₂O molecules, causing them to align in the electric field.

-

Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating molecules emit a decaying microwave signal known as the Free Induction Decay (FID). This signal is detected by a sensitive receiver.

-

Fourier Transformation and Spectral Analysis: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting high-resolution spectrum exhibits sharp rotational transitions. By analyzing the frequencies of these transitions for the parent molecule and its isotopologues (e.g., containing ³⁴S), the rotational constants (A, B, and C) can be precisely determined. These rotational constants are inversely proportional to the moments of inertia of the molecule, which in turn are directly related to the bond lengths and bond angles. A detailed structural analysis of these constants yields the precise molecular geometry.

The following diagram illustrates the experimental workflow for determining the molecular geometry of this compound using Fourier Transform Microwave Spectroscopy.

Theoretical Modeling of Molecular Geometry

Complementing experimental investigations, ab initio quantum chemical calculations provide valuable theoretical insights into the molecular structure of this compound. These computational methods solve the Schrödinger equation to predict the equilibrium geometry of a molecule.

High-level ab initio methods, such as coupled-cluster theory, and density functional theory (DFT) have been employed to calculate the geometric parameters of S₂O.[1] As shown in the data table, the results from these calculations are in excellent agreement with the experimental values obtained from microwave spectroscopy, with deviations of only a few tenths of a picometer for bond lengths and a fraction of a degree for the bond angle. This strong concordance between theory and experiment provides a high degree of confidence in the determined molecular structure of this compound.

Conclusion

The molecular geometry of this compound is definitively characterized as a bent structure with a central sulfur atom. High-resolution Fourier Transform Microwave spectroscopy has provided precise experimental values for the S-S and S-O bond lengths and the S-S-O bond angle. These experimental findings are strongly corroborated by advanced ab initio calculations, offering a robust and detailed understanding of the fundamental structure of this important, reactive sulfur oxide. This knowledge is crucial for accurately modeling its role in complex chemical systems and for predicting its interactions in various environments, including in the context of drug development where sulfur-containing moieties are prevalent.

References

Unveiling the Vibrational Secrets of S₂O Isotopologues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disulfur monoxide (S₂O), a transient sulfur oxide, plays a crucial role in various chemical and atmospheric processes. Understanding its molecular structure and vibrational dynamics is paramount for elucidating reaction mechanisms and developing accurate atmospheric models. Isotopic substitution is a powerful tool in vibrational spectroscopy, as it induces shifts in vibrational frequencies, providing detailed insights into molecular force fields and vibrational mode assignments. This technical guide provides a comprehensive overview of the vibrational frequencies of S₂O isotopologues, detailing experimental methodologies and presenting quantitative data for researchers in chemistry, atmospheric science, and related fields.

Core Principles: Isotopic Substitution and Vibrational Spectroscopy

The vibrational frequencies of a molecule are determined by the masses of its constituent atoms and the strength of its chemical bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms.

When an atom in a molecule is replaced by one of its isotopes, the chemical properties and bond strengths remain virtually unchanged. However, the difference in atomic mass alters the reduced mass of the system, leading to a predictable shift in the vibrational frequencies. By analyzing these isotopic shifts, researchers can definitively assign specific vibrational modes to the corresponding atomic motions within the molecule.

Experimental Determination of Vibrational Frequencies

The transient nature of S₂O necessitates specialized experimental techniques for its generation and spectroscopic characterization. Matrix isolation infrared spectroscopy is a primary method employed for studying such reactive species.

Experimental Workflow: Matrix Isolation Infrared Spectroscopy of S₂O

The following diagram illustrates a typical experimental workflow for the generation and spectroscopic analysis of S₂O and its isotopologues.

Unraveling the Photodissociation Pathways of Disulfur Monoxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfur monoxide (S₂O), a lower sulfur oxide, is of significant interest in various chemical contexts, from atmospheric chemistry to astrochemistry. Understanding its behavior upon interaction with light—specifically, its photodissociation pathways—is crucial for elucidating its role in these environments. This technical guide provides a comprehensive overview of the current scientific understanding of the photodissociation of S₂O. It consolidates the available spectroscopic data, theoretical calculations of its electronic structure, and discusses the probable, yet largely unconfirmed, dissociation channels. This document also highlights the significant gaps in the current research landscape and outlines the experimental methodologies that could be employed to further investigate the photofragmentation dynamics of this intriguing molecule.

Introduction

This compound is a bent molecule with Cₛ symmetry, featuring a central sulfur atom bonded to another sulfur atom and an oxygen atom. Its spectroscopic signature has been well-characterized, revealing absorption bands in the ultraviolet (UV) region, which are the precursors to any photochemical activity.[1][2] While S₂O is a colorless gas, its condensed solid form is dark red and unstable at room temperature.[1] The presence of UV absorption bands indicates that photodissociation is a likely process upon irradiation. However, detailed experimental studies delineating the specific fragmentation pathways, the nature of the photofragments, and their quantum yields are notably scarce in the scientific literature. Much of the current understanding is inferred from theoretical calculations of its electronic states and comparisons with the better-studied photodissociation of sulfur dioxide (SO₂).

Spectroscopic Properties and Electronic States of S₂O

The photodissociation of a molecule is initiated by the absorption of a photon, leading to its excitation to a higher electronic state. The electronic absorption spectrum of S₂O is therefore fundamental to understanding its photochemistry.

S₂O exhibits two main absorption regions in the ultraviolet spectrum:

-

250–340 nm: This region is characterized by a richly-structured absorption band.[3] Theoretical studies, using time-dependent density functional theory (TD-DFT) and equation of motion coupled-cluster singles and doubles (EOM-CCSD) methods, have assigned this band to the C ¹A′ ← X ¹A′ electronic transition.[3][4]

-

190–240 nm: A second absorption system is present in this deeper UV region.[1]

The ground electronic state of S₂O is a singlet state (X ¹A′).[1] Theoretical calculations have been crucial in identifying and characterizing the excited electronic states that are accessible upon UV absorption. The C ¹A′ state is the third electronically excited singlet state and is responsible for the absorption observed between 250 and 340 nm.[3][4]

Table 1: Spectroscopic and Structural Data for this compound (S₂O)

| Parameter | Ground State (X ¹A′) | Excited State (C ¹A′) | Reference |

| Absorption Range | - | 250–340 nm | [1][3] |

| S-S Bond Length | 188.4 pm | - | [1] |

| S-O Bond Length | 146.5 pm | - | [1] |

| S-S-O Bond Angle | 117.88° | 109° | [1] |

| Vibrational Frequencies | |||

| ν₁ (SO stretch) | 1155.0 cm⁻¹ (in N₂) | - | [2] |

| ν₂ (Bend) | 380 cm⁻¹ (gas) | - | [2] |

| ν₃ (SS stretch) | 679.1 cm⁻¹ (gas) | - | [2] |

Potential Photodissociation Pathways

While direct experimental evidence for the specific photodissociation pathways of S₂O is lacking, theoretical studies and analogies with related molecules suggest potential fragmentation channels. Upon absorption of a UV photon and excitation to the C ¹A′ state (or other higher-lying states), the S₂O molecule can undergo dissociation.

Based on the electronic structure and bond energies, the following are plausible primary dissociation pathways:

-

S-S Bond Fission: S₂O + hν → S + SO

-

S-O Bond Fission: S₂O + hν → S₂ + O

Theoretical studies have suggested that predissociation from the electronically excited manifold leads to ground state S and SO species.[3] This would indicate that the S-S bond fission (Pathway 1) is a likely outcome. The nature of the electronic states of the fragments (e.g., ground state or electronically excited) would depend on the excitation energy and the potential energy surfaces involved.

To provide a conceptual framework, a potential energy diagram illustrating these hypothetical pathways is presented below.

Experimental Protocols for Future Investigations

To elucidate the photodissociation dynamics of S₂O, advanced experimental techniques are required. The following outlines a potential experimental workflow based on established methods for studying gas-phase photochemistry.

4.1. S₂O Synthesis and Molecular Beam Generation

A stable and pure source of S₂O is the first critical step. S₂O can be synthesized by passing sulfur dioxide (SO₂) through a glow discharge in the presence of sulfur vapor. The gaseous S₂O product can then be seeded in a carrier gas (e.g., Argon) and expanded through a pulsed nozzle to generate a skimmed, supersonic molecular beam. This ensures that the molecules are cooled to their lowest rotational and vibrational states, simplifying the subsequent spectroscopic analysis.

4.2. Photofragment Translational Spectroscopy (PTS)

Photofragment translational spectroscopy is a powerful technique to determine the identity of photofragments and their kinetic energy and angular distributions. A typical experimental setup would involve:

-

Photolysis: The molecular beam of S₂O is crossed with a pulsed, tunable UV laser beam to induce photodissociation.

-

Ionization: The neutral photofragments travel a known distance and are then ionized by a second laser, often a vacuum ultraviolet (VUV) laser.

-

Detection: The resulting ions are accelerated by an electric field and detected by a position-sensitive detector, such as a microchannel plate (MCP) detector coupled to a phosphor screen. The time-of-flight and position of arrival of each ion are recorded.

From this data, the translational energy and angular distribution of the fragments can be determined, providing insights into the dissociation mechanism and the energy partitioning among the products.

Below is a generalized workflow for a PTS experiment.

References

Transient Sources of Atmospheric Disulfur Monoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfur (B1233692) monoxide (S₂O), a lower sulfur oxide, is a highly reactive and transient species in atmospheric environments. Its fleeting existence complicates direct detection and quantification, yet its role as a chemical intermediate in sulfur-rich atmospheric chemistries warrants detailed investigation. This technical guide synthesizes current knowledge on the primary transient sources of atmospheric S₂O, its formation pathways, and the experimental methodologies employed to study its chemistry. Due to the scarcity of direct terrestrial atmospheric measurements, this guide draws upon data from laboratory studies, theoretical modeling, and observations of other planetary atmospheres where S₂O is more abundant. This document aims to provide a foundational understanding for researchers exploring atmospheric sulfur cycles and the broader implications of transient species in environmental and industrial contexts.

Introduction to Disulfur Monoxide (S₂O)

This compound is an inorganic compound with the chemical formula S₂O. It exists as a colorless gas that condenses into an unstable, dark red solid at low temperatures.[1] In the Earth's atmosphere, S₂O is considered a rare and transient intermediate due to its high reactivity and instability under standard conditions.[1] However, its spectroscopic signature is well-characterized from laboratory experiments, providing a basis for its potential identification in various environments.[1] Understanding the sources and chemistry of S₂O is crucial for completing the atmospheric sulfur cycle, particularly in environments with high sulfur loads, such as volcanic plumes and industrial emissions.

Primary Transient Sources and Formation Pathways

The formation of atmospheric S₂O is primarily associated with high-energy processes and specific chemical environments where sulfur precursors are abundant.

Volcanic Eruptions

Volcanism represents a significant natural source of atmospheric S₂O.[1] During eruptions, high-temperature and high-pressure conditions facilitate the reaction between sulfur dioxide (SO₂) and elemental sulfur (S₂), leading to the formation of this compound.

Key Reaction: SO₂ + S₂ → 2 S₂O (under high temperature and pressure)

Studies suggest that S₂O can constitute between 1% and 6% of the hot gases erupting from volcanoes.[1]

Combustion Processes

Incomplete combustion of sulfur-containing materials can also serve as a transient source of S₂O.[1] This can occur in both natural (e.g., biomass burning in sulfur-rich areas) and anthropogenic settings (e.g., industrial processes involving sulfur).

Atmospheric Chemical Reactions

While highly transient on Earth, specific chemical pathways for S₂O formation have been identified, particularly in the atmospheric chemistry of other celestial bodies like Venus. These pathways, driven by photochemistry and radical reactions, provide insight into the fundamental reactions that could transiently produce S₂O on Earth.

-

Sulfur Monoxide (SO) Dimerization: Reactions involving the self-recombination of sulfur monoxide (SO) or its dimers, (SO)₂, are considered important sources of S₂O.[2]

-

Radical Reactions: In the atmosphere of Venus, a key formation pathway involves the reaction of sulfur monoxide with the chlorosulfide radical (ClS).[3]

-

Reaction: SO + ClS → S₂O + Cl

-

A logical diagram illustrating this two-step formation process for related sulfur species, which can be adapted for S₂O, is presented below.

Quantitative Data on S₂O Formation

Quantitative data on atmospheric S₂O is extremely limited due to its transient nature. The available data primarily comes from laboratory experiments and theoretical calculations of related sulfur species. The table below summarizes key quantitative information.

| Parameter | Value | Source Type | Conditions | Reference |

| Volcanic Gas Composition | 1% - 6% S₂O | Observational | Hot (100-bar) S₂ and SO₂ gas from volcanoes | [1] |

| Reaction Rate Constant (k) | S₂ + O → SO + S | (1.12 ± 0.20) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Laboratory (Discharge-Flow) | [4] |

Note: The reaction rate constant provided is for a related atmospheric sulfur reaction, which is methodologically relevant for studying S₂O kinetics.

Experimental Protocols for Studying Transient Sulfur Species

Direct experimental protocols for measuring atmospheric S₂O are not well-established. However, the techniques used to study other transient sulfur molecules, such as S₂, provide a blueprint for potential S₂O detection and analysis.

Discharge-Flow Mass Spectrometry

This technique is a powerful tool for studying the kinetics of gas-phase reactions involving transient species at low pressures.

Methodology:

-

Reactant Generation: A precursor gas is passed through a microwave discharge to generate the initial reactants (e.g., producing S₂ from a suitable sulfur source).

-

Reaction Tube: The reactants are introduced into a flow tube, typically made of Pyrex, where they mix and react for a controlled period. The pressure is maintained at a few Torr.

-

Mobile Injector: A second reactant can be introduced at various points along the flow tube via a movable injector, allowing for the variation of the reaction time.

-

Detection: The gas mixture is continuously sampled from the end of the flow tube into a mass spectrometer. The concentrations of reactants and products are monitored by their mass-to-charge ratio.

-

Kinetic Analysis: By measuring the decay of a reactant or the formation of a product as a function of the mobile injector's position (i.e., reaction time), the reaction rate constant can be determined.

Below is a workflow diagram for a typical discharge-flow kinetics experiment.

Spectroscopic Detection

Given that the spectroscopic signature of S₂O is well-understood, remote and in-situ spectroscopic methods are viable for its detection.[1]

-

Ultraviolet (UV) Absorption Spectroscopy: S₂O has distinct absorption bands in the ultraviolet spectrum, specifically in the ranges of 250–340 nm and 190–240 nm.[1] High-resolution UV spectrometers could potentially identify S₂O in environments with high concentrations, such as volcanic plumes.

-

Matrix Isolation Spectroscopy: This laboratory technique involves trapping the transient species in an inert gas matrix (e.g., argon) at cryogenic temperatures. This stabilizes the molecule, allowing for detailed spectroscopic analysis without rapid degradation.

Conclusion and Future Outlook

This compound is a significant, albeit transient, component of sulfur-rich atmospheric environments, with volcanic eruptions being its most prominent natural source. While direct detection in the Earth's atmosphere remains a formidable challenge, a combination of laboratory experiments, theoretical modeling, and comparative planetary science has provided a foundational understanding of its formation and reactivity.

Future research should focus on developing more sensitive in-situ detection methods capable of operating in harsh environments like volcanic plumes. Advanced remote sensing techniques may also offer a path to quantifying S₂O concentrations from a distance. For the drug development and toxicology fields, understanding the formation of such reactive sulfur species in industrial settings is critical for assessing potential exposure risks and developing appropriate safety protocols. Continued investigation into the kinetics of S₂O will be essential for refining atmospheric models and understanding its ultimate fate and impact on the environment.

References

- 1. Ozone - Wikipedia [en.wikipedia.org]

- 2. Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures [mdpi.com]

- 3. ACP - Analysis of the global atmospheric background sulfur budget in a multi-model framework [acp.copernicus.org]

- 4. escholarship.org [escholarship.org]

Formation of Disulfur Monoxide (S₂O) from Sulfur Vapor and Sulfur Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of disulfur (B1233692) monoxide (S₂O), a lower sulfur oxide, from the reaction of sulfur vapor with sulfur dioxide (SO₂). This document details the primary synthesis methodologies, including historical electrical discharge methods and modern variations. It presents a compilation of quantitative data, including spectroscopic constants, in structured tables for ease of reference and comparison. Furthermore, detailed experimental protocols derived from seminal literature are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying processes. This guide is intended to serve as a valuable resource for researchers in chemistry and related fields who are interested in the synthesis and characterization of this reactive sulfur species.

Introduction

Disulfur monoxide (S₂O) is a bent molecule with a Cₛ symmetry, known for its reactive nature. Its synthesis and characterization are of interest for fundamental chemical research and have potential implications in various fields, including atmospheric chemistry and materials science. The most common and historically significant method for the preparation of S₂O involves the reaction of elemental sulfur vapor with sulfur dioxide, typically facilitated by an energy source such as an electrical discharge. This guide will delve into the specifics of this formation process.

Synthesis Methodologies

The primary method for generating S₂O from sulfur vapor and SO₂ is through the application of an electrical discharge, such as a glow discharge or a microwave discharge. This high-energy environment provides the necessary activation for the reaction to proceed.

Electrical Discharge Method

The pioneering work on S₂O synthesis involved passing a mixture of sulfur vapor and sulfur dioxide through a glow discharge tube. While specific contemporary protocols with precise parameters are not abundantly available in recent literature, the foundational principle involves the following steps:

-

Sulfur Vapor Generation: Solid sulfur is heated in a reservoir to produce sulfur vapor. The temperature of the reservoir controls the vapor pressure of sulfur.

-

Gas Mixing: The sulfur vapor is then mixed with a stream of sulfur dioxide gas. The relative flow rates of the two gases determine the reactant stoichiometry.

-

Electrical Discharge: The gas mixture is passed through a discharge tube where an electrical potential is applied across two electrodes, creating a plasma. The energy from the discharge excites the reactant molecules, leading to the formation of S₂O.

-

Trapping and Analysis: The product stream is typically passed through a cold trap to condense the S₂O, which is unstable at room temperature. Analysis is then performed using various spectroscopic techniques.

A study utilizing a discharge of SO₂ in neon has also been shown to produce vibrationally excited states of S₂O[1][2].

Quantitative Data

The following tables summarize the key quantitative data for the S₂O molecule, primarily derived from spectroscopic studies.

Table 1: Molecular Properties of S₂O

| Property | Value | Reference |

| Molecular Formula | S₂O | |

| Molecular Weight | 80.13 g/mol | |

| Symmetry | Cₛ | [3] |

| Dipole Moment (μₐ) | 0.875(10) D | [3] |